Ethyl 2-bromo-1-naphthoate
Overview
Description
Ethyl 2-bromo-1-naphthoate is an organic compound with the molecular formula C13H11BrO2 It is a derivative of naphthalene, where an ethyl ester group is attached to the 2-position and a bromine atom is attached to the 1-position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-1-naphthoate can be synthesized through the bromination of ethyl 1-naphthoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-1-naphthoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The naphthalene ring can undergo oxidation to form naphthoquinones in the presence of oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Ethyl 2-hydroxy-1-naphthoate, Ethyl 2-amino-1-naphthoate.
Reduction: Ethyl 1-naphthoate.
Oxidation: 2-Bromo-1,4-naphthoquinone.
Scientific Research Applications
Ethyl 2-bromo-1-naphthoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is utilized in the preparation of functional materials such as dyes and pigments.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Chemical Research: It is employed in mechanistic studies to understand the behavior of brominated naphthalene derivatives in different chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-1-naphthoate in chemical reactions involves the electrophilic nature of the bromine atom. The bromine atom can be easily displaced by nucleophiles, making it a versatile intermediate in substitution reactions. The naphthalene ring provides stability to the molecule, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-bromo-2-naphthoate: Similar structure but with bromine at the 2-position.
Ethyl 1-naphthoate: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-naphthoic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
Uniqueness
Ethyl 2-bromo-1-naphthoate is unique due to the presence of both the ethyl ester and bromine substituents, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, allowing for selective functionalization and derivatization of the naphthalene ring.
Properties
IUPAC Name |
ethyl 2-bromonaphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVXCDUXTFEUSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=CC=CC=C21)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224879 | |
Record name | 1-Naphthalenecarboxylic acid, 2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944276-70-4 | |
Record name | 1-Naphthalenecarboxylic acid, 2-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944276-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenecarboxylic acid, 2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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